

# Liarozole nail disorders adverse events

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Liarozole

CAS No.: 115575-11-6

Cat. No.: S548671

Get Quote

## FAQ: Letrozole and Nail Disorders

**Q: What types of nail disorders are associated with letrozole and other aromatase inhibitors? A:**

Letrozole, as part of a class of drugs that can affect rapidly dividing cells, is associated with various nail changes. These disorders are common with some breast cancer treatments, particularly during ongoing therapy for metastatic disease [1] [2].

The most frequently observed nail side effects include [1]:

- **Physical Changes:** Painful, thin, weak, brittle, or cracked nails.
- **Surface Blemishes:** White streaks, lines, small indentations, or deep horizontal ridges (known as **Beau's lines**).
- **Color Changes:** Nail darkening or other discoloration.
- **Structural Problems:** Nails lifting off the nail bed (onycholysis) or falling off completely.
- **Infections:** Increased susceptibility to nail fungus and bacterial infections, such as **paronychia** (an infection around the nail).

**Q: What is the proposed mechanism behind these nail changes? A:** Letrozole is an aromatase inhibitor, a type of endocrine therapy. Its primary mechanism of action is to block the aromatase enzyme, which is responsible for the synthesis of estrogen [3] [4]. Estrogen contributes to skin and nail health through hydration and plumpness [1]. By changing estrogen levels, hormonal therapies like letrozole can disrupt the health and normal growth cycle of nail cells [1]. Furthermore, injury, irritation, and secondary infection during treatment can also contribute to nail problems [1].

The diagram below illustrates the cellular pathway impacted by letrozole and its downstream effects on nail health.



[Click to download full resolution via product page](#)

## Data Summary: Nail Adverse Events

The table below summarizes nail-related findings from key clinical studies. Please note that specific quantitative data on the incidence of nail disorders in letrozole-treated patients was not available in the search results.

| Study / Source                            | Reported Nail Adverse Events                                                                                                             | Context & Management Notes                                                                                                                                        |
|-------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>LBBC (Nail &amp; Skin Changes) [1]</b> | Beau's lines, brittle nails, cracking, discoloration, lifting from nail bed, spoon nails (koilonychia), infections (fungal, paronychia). | Management strategies include <b>biopic supplements</b> (with medical consultation), protective polishes, disinfecting soaks, and minor surgery for severe cases. |
| <b>Dermatologic Conditions Review [2]</b> | Nail toxicities listed as adverse effects of endocrine therapy.                                                                          | Highlights that dermatologic toxicities can significantly affect quality of life and may disrupt cancer therapy.                                                  |
| <b>NSABP B-42 Trial [5]</b>               | No specific nail disorders were listed among the most common or serious adverse events.                                                  | Focused on serious (Grade 3-4) events; common arthralgia and bone density loss were prominent.                                                                    |

## Guidance for Researchers

For researchers designing studies or investigating these adverse events, the following approaches are recommended based on clinical management strategies:

### 1. Clinical Monitoring and Assessment Protocol

- **Regular Nail Examinations:** Implement standardized visual and physical assessments of fingernails and toenails during study visits.
- **Grading System:** Utilize a consistent grading scale (e.g., CTCAE - Common Terminology Criteria for Adverse Events) to document the type and severity of nail changes [5].
- **Photographic Documentation:** Track the progression and resolution of nail disorders over time.

### 2. Supportive Care and Prophylactic Measures

- **Nail Protection:** Advise trial participants on protective measures, such as wearing gloves during chores and keeping nails trimmed short and clean [1].
- **Avoiding Irritants:** Discourage the use of artificial nails and cutting cuticles to reduce the risk of infection [1].

- **Footwear:** Recommend roomy, soft-padded shoes to minimize trauma to painful toenails [1].

### 3. Management Strategies for Active Nail Disorders

- **Topical Treatments:** For inflamed or infected nails (e.g., paronychia), a common recommendation is soaking in a warm **white vinegar solution** (1-part vinegar to 10-parts water) [1].
- **Pharmacological Intervention:** Consider topical steroid creams, disinfecting soaks, or oral antibiotics/antifungals for confirmed infections, as prescribed by a clinician [1].
- **Supplementation:** The use of oral **biotin** supplements has been suggested to help strengthen weak nails, but this should only be implemented after consultation with the study's medical team [1].

## Key Considerations for Your Research

- **Drug Name Clarification:** The information available pertains to **letrozole**, a widely used aromatase inhibitor. If your research specifically involves "**liarozole**," which is a different retinoid metabolism-blocking agent, please be aware that its adverse event profile may differ, and dedicated literature searches would be necessary.
- **Mechanism Insight:** Understanding that letrozole-induced nail changes are likely a class effect related to estrogen suppression can help in profiling these events across similar therapeutic agents.
- **Proactive Monitoring:** Incorporating the suggested assessment and management protocols into your clinical study plans can improve the quality of safety data and participant care.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. Skin and nail changes after breast cancer treatment [lbbc.org]
2. Dermatologic conditions in women receiving systemic cancer ... [pmc.ncbi.nlm.nih.gov]
3. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
4. Letrozole - an overview [sciencedirect.com]
5. A randomized trial of five years of letrozole versus placebo ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Liarozole nail disorders adverse events]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548671#liarozole-nail-disorders-adverse-events>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)